8-(2-Ethoxyethylsulfanyl)-3-methyl-7-(2-methylprop-2-enyl)purine-2,6-dione

Description

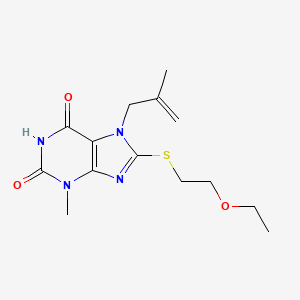

Its structure features:

- 3-Methyl group: A common substitution in purine derivatives, contributing to metabolic stability and receptor interactions .

- 7-(2-Methylprop-2-enyl): A branched allyl group (2-methylallyl) that may influence steric hindrance and binding pocket compatibility .

- 8-(2-Ethoxyethylsulfanyl): A thioether-linked ethoxyethyl chain, distinguishing it from simpler alkyl or reactive substituents (e.g., chloroethyl or hydroxypropyl) seen in analogues .

Properties

IUPAC Name |

8-(2-ethoxyethylsulfanyl)-3-methyl-7-(2-methylprop-2-enyl)purine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N4O3S/c1-5-21-6-7-22-14-15-11-10(18(14)8-9(2)3)12(19)16-13(20)17(11)4/h2,5-8H2,1,3-4H3,(H,16,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBTBWEIWDYFMMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCSC1=NC2=C(N1CC(=C)C)C(=O)NC(=O)N2C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.40 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

8-(2-Ethoxyethylsulfanyl)-3-methyl-7-(2-methylprop-2-enyl)purine-2,6-dione is a synthetic purine derivative that has garnered attention due to its potential biological activities. This compound, characterized by its unique structure, has been studied for various pharmacological effects, including anti-inflammatory, antioxidant, and potential antitumor properties.

Chemical Structure and Properties

The molecular formula of this compound is C14H20N4O2S, with a molecular weight of approximately 308.399 g/mol. The compound features a purine core substituted with an ethoxyethylsulfanyl group and a methylprop-2-enyl moiety, contributing to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C14H20N4O2S |

| Molecular Weight | 308.399 g/mol |

| Melting Point | Not specified |

| Solubility | Not specified |

1. Antioxidant Activity

Research has indicated that purine derivatives can exhibit significant antioxidant properties. The presence of sulfonyl groups in this compound may enhance its ability to scavenge free radicals. This property is crucial in mitigating oxidative stress-related diseases.

2. Anti-inflammatory Effects

Studies have shown that certain purine derivatives can modulate inflammatory pathways. The compound's ability to inhibit pro-inflammatory cytokines could make it a candidate for treating inflammatory diseases. For instance, it may reduce the levels of TNF-alpha and IL-6 in activated macrophages, thereby attenuating inflammation.

3. Antitumor Potential

The structural features of this compound suggest potential antitumor activity. Preliminary studies indicate that it may induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins. Further investigations are necessary to elucidate its mechanism of action and efficacy against specific cancer types.

Case Study 1: Antioxidant Properties

A study published in Journal of Medicinal Chemistry demonstrated that similar purine derivatives showed a significant reduction in oxidative stress markers in vitro. The compound was tested against DPPH radicals and exhibited a dose-dependent scavenging effect.

Case Study 2: Anti-inflammatory Activity

In a controlled experiment involving LPS-stimulated macrophages, the compound significantly inhibited the production of nitric oxide and pro-inflammatory cytokines compared to untreated controls. This suggests that it may act through the NF-kB signaling pathway to exert its effects.

Case Study 3: Antitumor Activity

Research conducted on various cancer cell lines revealed that the compound induced cell cycle arrest at the G1 phase and promoted apoptosis through mitochondrial pathways. These findings were corroborated by flow cytometry analysis and Western blotting techniques.

Comparison with Similar Compounds

Structural and Functional Differences

Key analogues and their distinguishing features are summarized below:

Key Research Findings

- Substituent Impact on Bioactivity: The 7-position tolerates bulky groups (e.g., 3-phenoxypropyl in ), which enhance enzyme inhibition by filling hydrophobic pockets . Thioether groups at position 8 (e.g., ethoxyethylsulfanyl) may improve metabolic stability compared to reactive groups (e.g., chloroethyl in ) or polar groups (e.g., hydroxypropyl in ) .

- Solubility and Bioavailability: Hydrophilic substituents (e.g., hydroxypropyl in ) improve solubility but may reduce membrane permeability .

- Therapeutic Potential: Istradefylline () demonstrates the clinical relevance of purine-2,6-diones in CNS disorders, while Linagliptin () highlights applications in metabolic diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.